N-(Acetoxy)-N-(1-methylethoxy)benzamide
Description
N-(Acetoxy)-N-(1-methylethoxy)benzamide is a benzamide derivative featuring dual alkoxy substituents on the amide nitrogen: an acetoxy (OAc) group and a 1-methylethoxy (isopropoxy, OCH(CH₃)₂) group. While direct synthesis data for this compound are absent in the literature, its structure can be inferred from analogous benzamides. The molecular formula is hypothesized as C₁₂H₁₅NO₄ (MW: 237.25 g/mol), combining the benzamide core with the two substituents.
Synthesis: Likely routes involve reacting benzoyl chloride with hydroxylamine derivatives bearing both acetoxy and isopropoxy groups, akin to methods for N-methoxybenzamide () or N-(thiazol-2-yl)benzamide analogs ().
Characterization: Expected techniques include:
- ¹H/¹³C NMR: Acetoxy carbonyl resonance (~170 ppm in ¹³C NMR) and isopropoxy methine proton (δ 4.5–5.0 ppm as a septet in ¹H NMR).
- IR Spectroscopy: Ester C=O stretch (~1740 cm⁻¹) and amide C=O (~1650 cm⁻¹).
- X-ray crystallography (if crystalline), as used for N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide ().
Properties
CAS No. |
139259-64-6 |
|---|---|
Molecular Formula |
C12H15NO4 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
[benzoyl(propan-2-yloxy)amino] acetate |
InChI |
InChI=1S/C12H15NO4/c1-9(2)16-13(17-10(3)14)12(15)11-7-5-4-6-8-11/h4-9H,1-3H3 |
InChI Key |
GKNMRKKWVRAAOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)ON(C(=O)C1=CC=CC=C1)OC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Physicochemical Properties
- Polarity: The acetoxy group increases polarity compared to purely alkoxy-substituted benzamides (e.g., N-methoxybenzamide).
- LogP : Estimated logP ~2.5 (higher than N-methoxybenzamide (logP ~1.2) due to hydrophobic isopropoxy and acetoxy groups).
- Thermal Stability : Acetoxy esters are prone to hydrolysis under acidic/basic conditions, whereas isopropoxy ethers are more stable (similar to ).
Reactivity and Functional Utility
- Catalytic Applications : Unlike N-(2-hydroxy-1,1-dimethylethyl)benzamide (), the target compound lacks an N,O-bidentate directing group, limiting its use in metal-catalyzed reactions.
- Pharmacological Potential: The acetoxy group may act as a prodrug moiety, releasing active hydroxylamine upon hydrolysis (analogous to ). Thiazolyl benzamides () exhibit bioactivity, but the target compound’s alkoxy groups may reduce cell permeability compared to heterocyclic analogs.
- Synthetic Versatility : The isopropoxy group’s steric hindrance could slow amide bond formation compared to smaller substituents like methoxy ().
Key Research Findings and Data
Spectral Data Comparison
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